molecular formula C15H17NO2 B8707582 2-[4-(Benzyloxy)phenoxy]ethanamine

2-[4-(Benzyloxy)phenoxy]ethanamine

Cat. No.: B8707582
M. Wt: 243.30 g/mol
InChI Key: AXGPCICACHBCSC-UHFFFAOYSA-N
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Description

Contextualization within Phenoxyethanamine Chemistry

Phenoxyethanamine and its derivatives are a class of organic compounds characterized by a phenoxy group linked to an ethanamine moiety. This structural motif is found in a variety of biologically active compounds. The broader family of phenethylamine (B48288) derivatives, to which phenoxyethanamines are related, includes naturally occurring neurotransmitters and hormones, highlighting the potential for these structures to interact with biological systems. ontosight.ai The introduction of a benzyloxy group to the phenoxy ring, as seen in 2-[4-(Benzyloxy)phenoxy]ethanamine, further modifies its chemical properties and potential biological activity.

The synthesis of phenoxyethanamine derivatives can be achieved through various methods. One common approach involves the reaction of a substituted phenol (B47542) with a 2-haloethylamine or a protected equivalent. For instance, the synthesis of {2-[4-(Benzyloxy)phenoxy]ethyl}(methyl)amine, a related compound, can be accomplished via a nucleophilic substitution reaction between 4-(benzyloxy)phenol and 2-chloroethanamine hydrochloride under basic conditions. smolecule.com Alternative synthetic routes for similar structures have also been explored, such as the reaction of an ortho-substituted phenol with a 2-alkyloxazoline followed by hydrolysis.

Current Scope of Academic Investigation

Current academic investigations into this compound and its analogs are primarily centered on their utility in medicinal chemistry. Researchers are exploring its use as a scaffold to synthesize compounds targeting specific biological pathways. smolecule.com The structural features of this compound allow for various chemical modifications, enabling the creation of a diverse library of derivatives for biological screening.

Studies have focused on the interaction of such compounds with biomolecules, aiming to understand their mechanism of action and potential therapeutic applications. smolecule.com The phenoxyethanamine core is a component of molecules that have shown a broad spectrum of properties. For example, the 2-(4-hydroxyphenoxy)benzamide scaffold, which shares structural similarities, is found in various bioactive compounds. nih.gov

While direct research on the biological activity of this compound is not extensively published, the investigation of related structures provides insight into its potential. For example, derivatives of phenoxytacrine have been studied for their neuroprotective effects and affinity for specific receptors in the brain. nih.gov Furthermore, the broader class of 2-phenethylamines has been reviewed for its role in medicinal chemistry, with derivatives showing activity at various receptors, including adrenergic, dopamine, and serotonin (B10506) receptors. mdpi.com

The synthesis of various analogs, such as those with different substituents on the phenyl rings or modifications to the ethylamine (B1201723) chain, is an active area of research. These studies aim to develop structure-activity relationships, which are crucial for optimizing the biological effects of these compounds.

Chemical and Physical Properties of this compound and Related Compounds

PropertyThis compound2-(4-Benzylphenoxy)ethanamine2-(4-Benzyloxy-phenyl)-ethylamine
Molecular Formula C15H17NO2C15H17NOC15H17NO
Molecular Weight 243.30 g/mol bldpharm.com227.30 g/mol nih.gov227.30 g/mol nih.gov
IUPAC Name 2-(4-(benzyloxy)phenoxy)ethan-1-amine bldpharm.com2-(4-benzylphenoxy)ethanamine nih.gov2-(4-phenylmethoxyphenyl)ethanamine nih.gov
CAS Number 50634-75-8 bldpharm.com138113-73-2 nih.gov51179-05-6 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

2-(4-phenylmethoxyphenoxy)ethanamine

InChI

InChI=1S/C15H17NO2/c16-10-11-17-14-6-8-15(9-7-14)18-12-13-4-2-1-3-5-13/h1-9H,10-12,16H2

InChI Key

AXGPCICACHBCSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCN

Origin of Product

United States

Synthetic Methodologies for 2 4 Benzyloxy Phenoxy Ethanamine and Its Analogues

Strategic Approaches to the Core Phenoxyethanamine Scaffold

The synthesis of the 2-[4-(Benzyloxy)phenoxy]ethanamine core structure is primarily achieved through a combination of etherification and amination reactions. These strategic approaches allow for the versatile construction of the phenoxyethanamine moiety.

Etherification Reactions in Benzyloxy-Substituted Phenol (B47542) Precursors

A cornerstone of synthesizing the target compound is the formation of the ether linkage, most commonly achieved through the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of this compound synthesis, this typically involves the reaction of 4-(benzyloxy)phenol with a suitable two-carbon electrophile.

The general principle of the Williamson ether synthesis is the deprotonation of a phenol to form a more nucleophilic phenoxide, which then attacks an alkyl halide in an SN2 reaction. wikipedia.org The choice of base and solvent is crucial for the efficiency of this reaction. Common bases include potassium carbonate, sodium hydroxide, and sodium hydride, while solvents like acetone, dimethylformamide (DMF), and acetonitrile (B52724) are frequently employed. orgchemres.orgnih.gov

For instance, 4-(benzyloxy)phenol can be treated with a base to generate the corresponding phenoxide. This intermediate then reacts with a 2-haloethanol, such as 2-bromoethanol (B42945) or 2-chloroethanol, to yield 2-(4-(benzyloxy)phenoxy)ethanol. The resulting alcohol can then be further functionalized to introduce the amine group.

Amination Reactions for Ethanamine Moiety Formation

Following the formation of the ether linkage, the next critical step is the introduction of the ethanamine moiety. Several methods are available for this transformation, with the Gabriel synthesis and reductive amination being prominent examples.

The Gabriel synthesis provides a reliable method for the preparation of primary amines and avoids the over-alkylation often seen with direct alkylation of ammonia (B1221849). libretexts.orgmasterorganicchemistry.combyjus.com This method involves the N-alkylation of potassium phthalimide (B116566) with a suitable alkyl halide. libretexts.orgmasterorganicchemistry.com In the synthesis of this compound, the intermediate 2-(4-(benzyloxy)phenoxy)ethyl halide would be reacted with potassium phthalimide. The resulting N-alkylated phthalimide is then cleaved, typically using hydrazine (B178648) hydrate, to release the desired primary amine. byjus.com

Reductive amination offers an alternative route to the ethanamine group. This process involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. nih.govnih.govorganic-chemistry.org For the synthesis of the target compound, (4-(benzyloxy)phenoxy)acetaldehyde would be reacted with ammonia in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) or through catalytic hydrogenation. nih.govorganic-chemistry.org Reductive amination is a versatile method that can be used to produce primary, secondary, or tertiary amines depending on the starting materials. nih.gov

Total Synthesis Pathways of this compound

The total synthesis of this compound can be approached through both convergent and linear strategies, each with its own set of advantages and considerations.

Convergent Synthetic Routes

A potential convergent synthesis of this compound could involve the reaction of 4-(benzyloxy)phenol with a pre-functionalized two-carbon fragment already containing the amine or a protected amine group. For example, reacting 4-(benzyloxy)phenol with N-(2-bromoethyl)phthalimide in the presence of a base like potassium carbonate would directly form N-(2-(4-(benzyloxy)phenoxy)ethyl)phthalimide. Subsequent deprotection with hydrazine would then yield the final product.

Convergent Synthesis Step Reactants Reagents and Conditions Product
1. Etherification/Alkylation4-(Benzyloxy)phenol, N-(2-Bromoethyl)phthalimideK₂CO₃, Acetone, RefluxN-(2-(4-(Benzyloxy)phenoxy)ethyl)phthalimide
2. DeprotectionN-(2-(4-(Benzyloxy)phenoxy)ethyl)phthalimideHydrazine hydrate, Ethanol (B145695), RefluxThis compound

Linear Synthetic Routes

A typical linear synthesis of this compound would commence with 4-hydroxyphenol (hydroquinone). The synthesis can be broken down into the following key transformations:

Monobenzylation of Hydroquinone (B1673460): Selective benzylation of one of the phenolic hydroxyl groups of hydroquinone to yield 4-(benzyloxy)phenol. This can be achieved by reacting hydroquinone with benzyl (B1604629) chloride in the presence of a base.

Etherification: The resulting 4-(benzyloxy)phenol is then subjected to a Williamson ether synthesis with a suitable two-carbon synthon, such as 2-bromoethanol, to introduce the hydroxyethyl (B10761427) group, yielding 2-(4-(benzyloxy)phenoxy)ethanol.

Conversion to an Alkyl Halide: The hydroxyl group of 2-(4-(benzyloxy)phenoxy)ethanol is then converted to a good leaving group, typically a halide, by reacting it with an agent like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to give 2-(4-(benzyloxy)phenoxy)ethyl chloride or bromide.

Amination: Finally, the amine group is introduced, often via the Gabriel synthesis by reacting the alkyl halide with potassium phthalimide followed by hydrazinolysis, or by direct reaction with ammonia, although the latter may lead to side products.

Linear Synthesis Step Starting Material Reagents and Conditions Intermediate/Product
1. BenzylationHydroquinoneBenzyl chloride, K₂CO₃, Acetone, Reflux4-(Benzyloxy)phenol
2. Etherification4-(Benzyloxy)phenol2-Bromoethanol, K₂CO₃, DMF, Heat2-(4-(Benzyloxy)phenoxy)ethanol
3. Halogenation2-(4-(Benzyloxy)phenoxy)ethanolSOCl₂ or PBr₃, Pyridine2-(4-(Benzyloxy)phenoxy)ethyl halide
4. Amination (Gabriel)2-(4-(Benzyloxy)phenoxy)ethyl halide1. Potassium phthalimide, DMF; 2. Hydrazine hydrateThis compound

Synthesis of Structurally Related Benzyloxy-Substituted Phenoxyethanamines

The synthetic methodologies described for this compound can be readily adapted to produce a variety of structurally related analogues. By varying the substitution pattern on the benzyloxy group or the phenoxy ring, a library of compounds can be generated. For instance, substituted benzyl halides can be used in the initial benzylation step to introduce functionalities on the benzyl ring.

The following table provides examples of structurally related benzyloxy-substituted phenoxyethanamines and the key precursors used in their synthesis.

Compound Name Structure Key Precursors
2-[4-(4-Chlorobenzyloxy)phenoxy]ethanamine4-Hydroxyacetophenone, 4-Chlorobenzyl chloride, 2-Aminoethanol derivatives
2-[4-(3-Methoxybenzyloxy)phenoxy]ethanamineHydroquinone, 3-Methoxybenzyl chloride, N-(2-bromoethyl)phthalimide
2-[2-(Benzyloxy)phenoxy]ethanamineGuaiacol (2-methoxyphenol), Benzyl chloride, 2-Aminoethanol derivatives
N-Methyl-2-[4-(benzyloxy)phenoxy]ethanamine4-(Benzyloxy)phenol, 2-(Methylamino)ethanol derivatives

The synthesis of these analogs generally follows the same principles of etherification and amination, demonstrating the versatility of these chemical transformations in building a diverse range of phenoxyethanamine structures.

Exploration of Positional Isomers and Aryl Substitutions

The synthesis of analogues of this compound often involves the exploration of positional isomers and various aryl substitutions to create a library of related compounds. Research into related structures, such as N-(4-(benzyloxy)benzyl)-4-aminoquinolines, provides insight into the synthetic strategies for introducing substituents onto the aromatic rings. libretexts.org

One common approach involves the Williamson ether synthesis, where a substituted phenol is reacted with a benzyl halide. For instance, the synthesis of 4-(benzyloxy)benzonitriles, precursors to related amine structures, is achieved by reacting 4-cyanophenol with various substituted benzyl bromides in the presence of a base like potassium carbonate. libretexts.org This method allows for the introduction of a wide range of substituents on the benzyl ring.

Similarly, substitutions on the phenoxy ring can be achieved by starting with appropriately substituted phenols. The synthesis of positional isomers of N-benzyl derived phenethylamines has been explored, highlighting the importance of the substitution pattern on the phenethylamine (B48288) moiety for biological activity. nih.govsigmaaldrich.com For example, studies on dimethoxyphenyl-N-(2-fluorobenzyl)ethanamine isomers demonstrated that the placement of methoxy (B1213986) groups significantly influences the compound's potency at serotonin (B10506) receptors. nih.gov This underscores the importance of controlling regiochemistry during synthesis to achieve desired properties in the final molecule.

The following table outlines the synthesis of various substituted benzonitrile (B105546) precursors, which can be further elaborated to form analogues of this compound. libretexts.org

Table 1: Synthesis of Substituted 4-(Benzyloxy)benzonitrile Analogues

EntryBenzyl Bromide Substituent (R)ProductYield (%)
1H4-(Benzyloxy)benzonitrile98
24-F4-((4-Fluorobenzyl)oxy)benzonitrile99
34-Cl4-((4-Chlorobenzyl)oxy)benzonitrile97
44-Br4-((4-Bromobenzyl)oxy)benzonitrile95
54-CH34-((4-Methylbenzyl)oxy)benzonitrile92
64-OCH34-((4-Methoxybenzyl)oxy)benzonitrile96

Data sourced from synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines. libretexts.org

Stereoselective Synthetic Approaches and Enantiomeric Resolution

As many biologically active molecules are chiral, the development of stereoselective synthetic methods and techniques for enantiomeric resolution is crucial. numberanalytics.com While the parent compound this compound is achiral, analogues with stereocenters, for example, on the ethylamine (B1201723) chain, require stereocontrolled synthesis.

Stereoselective Synthesis: Asymmetric synthesis aims to create a specific enantiomer directly. numberanalytics.com This can be achieved using chiral auxiliaries, which are chiral molecules temporarily attached to the substrate to direct the stereochemical outcome of a reaction. numberanalytics.comnumberanalytics.com For the synthesis of chiral amines, methods like the diastereoselective reduction of N-(tert-butylsulfinyl)ketimines have proven effective. nih.gov This approach involves condensing a ketone with a chiral sulfinamide, followed by a diastereoselective reduction to produce an enantiomerically enriched amine.

Enantiomeric Resolution: An alternative to asymmetric synthesis is the resolution of a racemic mixture. libretexts.orglibretexts.orgnih.gov This process separates a 50:50 mixture of enantiomers. libretexts.org A common method involves reacting the racemic amine with an enantiomerically pure chiral acid, such as tartaric acid or mandelic acid. libretexts.org This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties like solubility and can be separated by crystallization. libretexts.orglibretexts.orgnih.gov Once separated, the pure enantiomer of the amine can be recovered by removing the chiral acid. libretexts.org Enzymatic resolution, using enzymes like lipase, offers another highly selective method for separating enantiomers. google.com

Table 2: Common Chiral Resolving Agents for Amines

Resolving Agent TypeExamplesPrinciple
Chiral Acids(+)-Tartaric acid, (-)-Mandelic acid, (+)-Camphor-10-sulfonic acidFormation of diastereomeric salts with different solubilities. libretexts.org
Chiral Auxiliaries(R)-(+)-N-benzyl-1-phenylethylamineFormation of diastereomeric derivatives that can be separated. researchgate.net
EnzymesLipaseSelective reaction with one enantiomer of the amine. google.com

Optimization of Reaction Conditions and Yields in this compound Synthesis

The synthesis of this compound typically involves two key transformations: a Williamson ether synthesis to form the benzyloxy-phenoxy ether linkage and a method to introduce the primary amine, such as the Gabriel synthesis. numberanalytics.comnumberanalytics.comnumberanalytics.com Optimizing the conditions for these reactions is essential for maximizing yield and purity.

Williamson Ether Synthesis: This reaction involves the deprotonation of 4-(benzyloxy)phenol followed by nucleophilic substitution with a 2-haloethylamine equivalent (e.g., 2-bromoethylamine) or its protected form. Key parameters to optimize include the base, solvent, and temperature. numberanalytics.comnumberanalytics.com Strong bases like sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often effective for deprotonating the phenol. numberanalytics.com The choice of solvent can significantly affect the nucleophilicity of the resulting phenoxide and thus the reaction rate and yield. numberanalytics.com Temperature is also a critical factor; while higher temperatures can increase the reaction rate, they may also lead to side reactions. numberanalytics.com Research on similar syntheses has shown that careful selection of these parameters can lead to significant improvements in yield. nih.gov

Gabriel Synthesis: This method is a reliable way to introduce a primary amine group while avoiding the over-alkylation that can occur with direct amination. thermofisher.commasterorganicchemistry.com It involves the N-alkylation of potassium phthalimide with a suitable electrophile, in this case, a derivative of 2-[4-(benzyloxy)phenoxy]ethyl halide. The subsequent cleavage of the phthalimide group, often with hydrazine (the Ing-Manske procedure), releases the desired primary amine. thermofisher.com Optimization of the Gabriel synthesis can involve the choice of solvent and temperature for the alkylation step. numberanalytics.com Modifications using different Gabriel reagents or milder cleavage conditions have been developed to accommodate sensitive substrates and improve yields. thermofisher.com

Table 3: Optimization Parameters for Key Synthetic Steps

ReactionParameterOptionsImpact on Yield/Purity
Williamson Ether SynthesisBaseNaH, K2CO3, KOHStronger bases can increase the rate of phenoxide formation. numberanalytics.com
SolventDMF, DMSO, AcetonitrilePolar aprotic solvents enhance nucleophilicity of the alkoxide. numberanalytics.comnumberanalytics.com
TemperatureRoom temp. to refluxHigher temperatures increase rate but can promote side reactions. numberanalytics.com
Gabriel SynthesisAlkylation SolventDMF, DMSOAffects the rate and efficiency of the SN2 reaction. thermofisher.com
Cleavage ReagentHydrazine, Strong Acid/BaseHydrazine allows for milder, neutral cleavage conditions. thermofisher.com

Scalability Considerations for Research and Industrial Production

Translating a laboratory-scale synthesis to industrial production requires careful consideration of factors such as cost, safety, efficiency, and environmental impact. For the synthesis of this compound and its analogues, several aspects are critical for successful scale-up.

Reagent Selection: On a large scale, the use of hazardous or expensive reagents is often impractical. For example, while strong hydrides like NaH are effective bases, they are also highly flammable and require careful handling. Alternative, less hazardous bases like potassium carbonate may be preferred for industrial processes. Similarly, some multi-step syntheses of related compounds have been noted to use expensive reagents like boron tribromide or difficult-to-handle materials like low-boiling point iodoalkanes, making them ill-suited for large-scale production. google.com The development of processes that utilize cheaper, safer, and more readily available starting materials is a key goal in industrial chemistry.

Process Simplification: "One-pot" procedures or telescoping reactions, where intermediates are not isolated, can significantly improve efficiency and reduce waste on an industrial scale. This minimizes handling losses and reduces the amount of solvent needed for purification steps.

Purification: The method of purification must be scalable. While chromatography is a powerful tool in the lab, it is often expensive and time-consuming for large quantities. Crystallization, distillation, or extraction are generally more suitable for industrial-scale purification. The development of a synthetic route that yields a product with high purity, minimizing the need for extensive purification, is highly desirable.

Chemical Transformations and Reactivity of 2 4 Benzyloxy Phenoxy Ethanamine

Reactivity of the Ethanamine Functional Groupgoogle.comnih.gov

The primary amine function in 2-[4-(Benzyloxy)phenoxy]ethanamine is a nucleophilic center, readily participating in reactions that form new carbon-nitrogen or heteroatom-nitrogen bonds.

Alkylation and Acylation Reactions

The lone pair of electrons on the nitrogen atom of the ethanamine group makes it susceptible to attack by electrophiles, leading to alkylation and acylation products.

N-Alkylation: Primary amines can be alkylated by reaction with alkyl halides. In the case of this compound, this reaction would typically proceed via an SN2 mechanism, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. The reaction can, in principle, lead to mono-, di-, and even tri-alkylated products, including the formation of a quaternary ammonium (B1175870) salt. The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions. For instance, using a large excess of the amine can favor mono-alkylation.

A general representation of the N-alkylation reaction is as follows:

Generated code

Where R-X is an alkyl halide.

N-Acylation: The ethanamine group readily reacts with acylating agents such as acid chlorides, acid anhydrides, and esters to form stable amide derivatives. This reaction is a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acylating agent. stackexchange.comglentham.comgoogle.comthermofisher.com The reaction is often carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl from an acid chloride). stackexchange.comglentham.comgoogle.com

A typical acylation reaction with an acid chloride can be depicted as:

Generated code

Table 1: Examples of N-Alkylation and N-Acylation Reactions of Amines

Reaction TypeReagent ExampleProduct TypeGeneral Conditions
N-AlkylationMethyl iodide (CH₃I)Secondary amineBase (e.g., K₂CO₃), Solvent (e.g., CH₃CN)
N-AcylationAcetyl chloride (CH₃COCl)AmideBase (e.g., Pyridine or Triethylamine), Solvent (e.g., CH₂Cl₂)
N-AcylationAcetic anhydride (B1165640) ((CH₃CO)₂O)AmideMay be neat or in a solvent

Condensation Reactions

The primary amine of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. google.comutrgv.edunih.gov This reaction is typically acid-catalyzed and involves the initial formation of a hemiaminal intermediate, which then dehydrates to yield the imine. The formation of the C=N double bond is a reversible process.

The general reaction scheme for Schiff base formation is:

Generated code

These Schiff bases can be further reduced, for example through reductive amination, to form stable secondary amines. nih.gov

Transformations of the Benzyloxy Moietygoogle.com

The benzyloxy group, while generally stable, can be selectively transformed, most notably through cleavage of the benzyl (B1604629) ether.

Cleavage of the Benzyl Ether (Debenzylation)

The removal of the benzyl protecting group is a common transformation in organic synthesis. This debenzylation reaction yields the corresponding phenol (B47542). A widely used and efficient method for this transformation is catalytic transfer hydrogenation. nih.govgoogle.com This method avoids the use of gaseous hydrogen and high pressures.

Catalytic Transfer Hydrogenation: In this process, a hydrogen donor, such as ammonium formate, is used in the presence of a palladium catalyst (e.g., 10% Pd/C). nih.govgoogle.com The reaction is typically carried out in a solvent like methanol (B129727) or ethanol (B145695) at room temperature or with gentle heating. nih.gov The reaction is generally clean and provides the debenzylated product in high yield.

The reaction can be summarized as:

Generated code

H₂ + Ph-CH₂-O-Ph-O-CH₂CH₂NH₂ → HO-Ph-O-CH₂CH₂NH₂ + Ph-CH₃

Generated code

Reactivity of the Phenoxy Ring System

Electrophilic Aromatic Substitutions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. masterorganicchemistry.com The feasibility and regioselectivity of such reactions on this compound are dictated by the directing effects of its substituents. The molecule contains two aromatic rings that can potentially undergo substitution.

Ring A (Phenoxy ring substituted with the ethylamine (B1201723) group): This ring is influenced by two groups: the ether oxygen and the ethylamine side chain. The ether oxygen is a strongly activating group, donating electron density to the ring through resonance and directing incoming electrophiles to the ortho and para positions. masterorganicchemistry.com The primary amino group (-NH2) on the ethylamine chain is also a powerful activating, ortho/para-directing group. libretexts.orglibretexts.org However, under the acidic conditions often required for electrophilic aromatic substitution, the amino group will be protonated to form an ammonium salt (-NH3+), which is a strongly deactivating, meta-directing group. Therefore, control of pH is crucial. To circumvent this, the amine can be protected, for instance as an acetamide, which is still an activating ortho/para-director but is less prone to overreaction and side reactions. pressbooks.pub

Ring B (Benzyl ring): This ring is substituted with an ether oxygen atom, making it activated towards electrophilic attack at the ortho and para positions.

Given the powerful activating nature of the ether and amine functionalities (in its non-protonated form), this compound is expected to be highly reactive towards electrophiles, potentially more so than benzene (B151609) itself. Polysubstitution can be a significant issue, and reactions often proceed under milder conditions than those required for simple benzene derivatives. msu.edu

While specific experimental data on the electrophilic substitution of this compound is not extensively documented in the literature, the expected reactivity can be inferred from the behavior of related compounds like phenols, anilines, and diaryl ethers.

Table 1: Examples of Electrophilic Aromatic Substitution on Related Aromatic Compounds

ReactionAromatic SubstrateReagents & ConditionsMajor Product(s)
Nitration PhenolDilute HNO₃, 298 Ko-Nitrophenol and p-Nitrophenol
Halogenation AnilineBr₂ in H₂O2,4,6-Tribromoaniline
Sulfonation PhenolConcentrated H₂SO₄, 373 Kp-Hydroxybenzenesulfonic acid
Friedel-Crafts Alkylation Anisole (Methoxybenzene)CH₃Cl / AlCl₃o-Methylanisole and p-Methylanisole

This table presents illustrative examples of electrophilic aromatic substitution on compounds with functional groups similar to those in this compound to demonstrate general reactivity patterns. byjus.commlsu.ac.in

Structure Activity Relationship Sar and Derivatization Studies of 2 4 Benzyloxy Phenoxy Ethanamine Analogues

Design Principles for 2-[4-(Benzyloxy)phenoxy]ethanamine Derivatives

The design of derivatives of this compound is primarily guided by the goal of optimizing their interaction with specific biological targets, often receptors involved in cell signaling pathways. A key principle in the design of these analogues is the strategic modification of the three main structural components: the ethanamine chain, the phenoxy ring system, and the benzyloxy substituent. These modifications aim to enhance binding affinity, selectivity, and efficacy, while also improving pharmacokinetic properties.

A common strategy involves the introduction of various functional groups to the aromatic rings or the modification of the amine function to explore the chemical space around the core scaffold. For instance, in the development of novel acetyl-CoA carboxylase (ACC) inhibitors based on a 4-phenoxy-phenyl scaffold, the p-benzyloxy group was substituted with other alkoxy groups to increase structural flexibility. Furthermore, diverse amide and urea (B33335) substituents were introduced to the amine to enhance lipophilicity and increase the number of hydrogen bond donors, thereby improving biological activity. nih.gov

Another important design consideration is the potential for the molecule to act as an antagonist at specific receptors. For example, studies on phenoxybenzamine-related β-chloroethylamines, which share structural similarities with this compound, have focused on developing irreversible α1-adrenoceptor antagonists. The design of these compounds involves retaining the core phenoxyethylamine structure while introducing modifications that confer selective and potent antagonism. nih.gov

Systematic Structural Modifications and Their Research Implications

The systematic modification of the this compound scaffold has provided valuable insights into the structural requirements for biological activity at various targets. The following subsections detail the research implications of modifications to the different parts of the molecule.

Modifications to the Ethanamine Chain

The ethanamine side chain is a critical determinant of the pharmacological profile of this compound analogues. Its length, branching, and the nature of the amine substituent can profoundly influence receptor binding and functional activity.

Research on related phenethylamine (B48288) derivatives has shown that modifications to the ethylamine (B1201723) backbone are crucial for affinity towards receptors like the 5-HT2A receptor. researchgate.net In a series of synthetic phenoxazone drugs, minor modifications in the dimethylaminoalkyl side chain, such as elongation by a single methylene (B1212753) group, led to significant changes in both anti-tumor activity and DNA-binding properties, highlighting a distinct structure-activity relationship. nih.gov

For example, in a study of diaryl thioether derivatives with antiestrogenic activity, the presence of a methyl butyl amide chain was found to be important for their biological effect. nih.gov This suggests that extending and functionalizing the ethanamine chain in this compound analogues could be a fruitful strategy for modulating their activity.

Modification to Ethanamine Chain Research Implication Example Compound Class Reference
Elongation of the alkyl chainCan significantly alter biological activity and target interaction.Phenoxazone drugs nih.gov
Introduction of amide functionalityCan enhance antiestrogenic activity.Diaryl thioether derivatives nih.gov
Variation of amine substituentsInfluences affinity for serotonin (B10506) receptors.Phenethylamine derivatives researchgate.net

Alterations to the Phenoxy Ring System

The phenoxy ring is a key structural element that can be modified to modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

In studies of 2-phenoxyacetamide (B1293517) derivatives as potential SARS-CoV-2 main protease inhibitors, modifications to the arylamide phenyl ring with electron-withdrawing groups (e.g., Cl, COOH, NO2) and electron-donating groups (e.g., OH, C2H4OH, methyl) were explored. These substitutions were found to influence the binding mode and affinity for the target enzyme. nih.gov

Similarly, in the design of androgen receptor antagonists based on a 4-phenoxyphenol (B1666991) skeleton, substitutions on the phenoxy ring were crucial for potent antagonistic activity. This work demonstrated that the 4-(4-benzoylaminophenoxy)phenol structure represents a novel pharmacophore for nonsteroidal androgen receptor antagonists. nih.gov

Modification to Phenoxy Ring Research Implication Example Compound Class Reference
Introduction of electron-withdrawing groupsCan modulate binding affinity to viral proteases.2-Phenoxyacetamide derivatives nih.gov
Introduction of electron-donating groupsCan also influence binding to viral proteases.2-Phenoxyacetamide derivatives nih.gov
Substitution with a benzoylaminophenoxy groupLeads to potent androgen receptor antagonism.4-Phenoxyphenol derivatives nih.gov

Variations of the Benzyloxy Substituent

In a study on N-(4-(benzyloxy)benzyl)-4-aminoquinolines as antimycobacterial agents, the presence of halogen substituents (chlorine and fluorine) at the 4-position of the benzyl (B1604629) ring of the benzyloxy group resulted in more potent molecules. The absence of these substituents reduced the activity by more than two-fold, indicating the importance of electronic effects at this position. nih.gov

Furthermore, in the development of 2-hydroxy-4-benzyloxy chalcone (B49325) derivatives as multifunctional agents for Alzheimer's disease, the introduction of hydroxy and aryl benzyl ether groups into the chalcone scaffold was a key design element. These modifications were aimed at enhancing antioxidant activity, anti-neuroinflammatory effects, and the ability to inhibit and disaggregate Aβ fibrils. researchgate.net

Modification to Benzyloxy Substituent Research Implication Example Compound Class Reference
Halogenation of the benzyl ringEnhances antimycobacterial activity.N-(4-(benzyloxy)benzyl)-4-aminoquinolines nih.gov
Introduction of hydroxyl groupsCan confer multifunctional properties for Alzheimer's disease treatment.2-hydroxy-4-benzyloxy chalcone derivatives researchgate.net
Variation of alkoxy groupsCan increase structural flexibility and improve ACC inhibitory activity.4-phenoxy-phenyl isoxazoles nih.gov

Conformational Analysis in Derivatization Research

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis of this compound analogues is therefore a crucial aspect of their derivatization research, providing insights into the spatial arrangement of key functional groups required for optimal interaction with a biological target.

Molecular modeling and docking simulations are also powerful tools in conformational analysis. In the study of 2-(benzylthio)-5-aryloxadiazole derivatives as anti-tumor agents, docking simulations were used to predict the binding model of the most potent compound in the active site of the EGFR protein, providing a rationale for its inhibitory activity. nih.gov These computational approaches can help to rationalize SAR data and guide the design of new analogues with improved conformational properties for target binding.

Supramolecular Interactions in Analogue Studies

Supramolecular interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, play a vital role in the self-assembly of molecules and their recognition by biological targets. In the context of this compound analogues, understanding these non-covalent interactions is essential for elucidating their mechanism of action and for designing derivatives with enhanced binding affinities.

The presence of aromatic rings in the this compound scaffold makes π-π stacking a particularly important interaction to consider. Research on other diaryl ether systems has shown that these interactions can be crucial for their biological activity. For instance, in the study of 2-phenylamino-4-phenoxyquinoline derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors, molecular docking revealed that π-π stacking interactions with aromatic residues in the enzyme's binding site were a key feature of the most potent compounds. nih.gov

Furthermore, the ethanamine side chain can participate in hydrogen bonding and electrostatic interactions with receptor residues. The ability to form these interactions can be modulated by modifying the amine substitution and the surrounding chemical environment. Studies on crown ether-based supramolecular polymers have demonstrated how host-guest interactions can be used to construct complex self-assembling systems, a principle that can be applied to the design of drug delivery systems or multivalent ligands based on the this compound scaffold.

Computational Chemistry and Molecular Modeling of 2 4 Benzyloxy Phenoxy Ethanamine

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods, such as Density Functional Theory (DFT), are instrumental in investigating the electronic structure of molecules. scilit.comresearchgate.net For 2-[4-(Benzyloxy)phenoxy]ethanamine, these calculations can reveal key electronic properties. Such studies would typically involve optimizing the molecule's geometry to find its lowest energy conformation.

Subsequent analysis can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculate the electrostatic potential. The energies of the HOMO and LUMO are crucial for understanding the molecule's reactivity, with the HOMO-LUMO gap indicating its kinetic stability. For instance, studies on related compounds, like 4-benzyloxy benzoic acid derivatives, have shown how electron-donating or electron-withdrawing groups can influence the electronic properties and photoluminescence of the system. rsc.org While specific DFT studies on this compound are not widely published, the principles from analogous molecules suggest that the benzyloxy and phenoxy groups would significantly influence the electronic landscape.

Molecular Dynamics Simulations for Conformational Landscapes

The conformational flexibility of a molecule is critical to its biological activity and physical properties. Molecular dynamics (MD) simulations are a powerful tool to explore the conformational landscape of a molecule like this compound over time. nih.gov An MD simulation would model the movement of each atom in the molecule, providing insights into the accessible conformations and the energy barriers between them.

For this compound, with its five rotatable bonds, MD simulations could identify the most stable conformers in different environments, such as in a vacuum or in a solvent. This information is vital for understanding how the molecule might interact with a biological target, as the binding-competent conformation may not be the lowest energy state in solution.

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govnih.gov This can be done through two main approaches: ligand-based and structure-based.

In a ligand-based approach , a set of known active molecules is used to build a model that defines the essential structural features required for activity. mdpi.comebi.ac.uk This model, often a pharmacophore, is then used to screen databases for other molecules that fit the model. For this compound, if a set of molecules with similar activity were known, a pharmacophore model could be generated to guide the discovery of novel compounds.

A structure-based approach relies on the three-dimensional structure of the target protein. nih.gov Molecules from a library are docked into the binding site of the protein, and their binding affinity is estimated using a scoring function. While this requires a known protein structure, it can be a powerful tool for identifying potential binders. If a biological target for this compound were identified and its structure determined, structure-based virtual screening could be employed to find other potential ligands.

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore represents the 3D arrangement of essential features that a molecule must possess to be recognized by a specific receptor and elicit a biological response. nih.govnih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For this compound, a pharmacophore model could be developed based on its structure and the structures of other known active compounds. This model would highlight the key interaction points. Once a hit compound is identified through virtual screening, the pharmacophore model can guide lead optimization. nih.gov This process involves modifying the structure of the hit compound to improve its potency, selectivity, and pharmacokinetic properties, while ensuring that the essential pharmacophoric features are maintained.

In Silico Prediction of Reactivity and Stability

In silico methods can be used to predict the reactivity and stability of a molecule under various conditions. For this compound, quantum chemical calculations can predict sites of reactivity by analyzing the Fukui functions, which indicate the propensity of a site to undergo nucleophilic or electrophilic attack. scilit.com

Furthermore, computational tools can predict the metabolic fate of a compound. By identifying potential sites of metabolism, such as oxidation or hydrolysis, researchers can anticipate the formation of metabolites. Stability can also be assessed by simulating the molecule's behavior at different temperatures and pH values, providing insights into its shelf-life and potential degradation pathways.

Advanced Research Applications of 2 4 Benzyloxy Phenoxy Ethanamine

Role as Versatile Building Blocks in Complex Organic Synthesis

The scaffold of 2-[4-(Benzyloxy)phenoxy]ethanamine is recognized as a crucial intermediate in the synthesis of more complex and often biologically active molecules. The primary amine group serves as a reactive handle for a wide array of chemical transformations, while the benzyl (B1604629) ether acts as a stable protecting group for the phenolic oxygen, which can be selectively removed under specific conditions later in a synthetic route.

This structural motif is found in key intermediates used for preparing important pharmaceutical compounds. For instance, the closely related class of 2-(alkoxy phenoxy) ethylamines are documented as precursors in the synthesis of drugs like Carvedilol and Tamsulosin. google.com The process for creating these active ingredients often involves reacting a 2-(alkoxy phenoxy) ethylamine (B1201723) intermediate with another complex molecule. google.com The use of a benzyloxy group, as seen in the title compound, is a common strategy in medicinal chemistry to mask a reactive phenol (B47542) during intermediate steps. nuph.edu.ua

The utility of this compound as a building block is highlighted by its role in constructing larger, more intricate molecular frameworks. The phenoxy-ethylamine core provides a foundational structure that can be elaborated upon to develop novel compounds with desired pharmacological properties. nuph.edu.ua

Intermediate Class Example Pharmaceutical Ingredient Synthetic Role
2-(Alkoxy phenoxy) ethylamineCarvedilolKey intermediate that forms the side chain of the final molecule. google.com
2-(Alkoxy phenoxy) ethylamineTamsulosinServes as a crucial precursor for building the sulfonamide-containing structure. google.com
Benzyloxy-containing fragmentsAntiviral AgentsThe benzyloxy group is used as a protective element in the synthesis of non-nucleoside inhibitors. nuph.edu.ua

Exploration in Materials Science and Polymer Chemistry

In the realms of materials science and polymer chemistry, this compound presents several features that make it a compound of interest. Its functional groups are amenable to polymerization reactions, allowing it to be incorporated into novel polymer backbones or to initiate polymer growth.

The primary amine is capable of initiating the ring-opening polymerization of monomers like epoxides or lactones. Furthermore, the benzyloxy group itself is a feature seen in the design of specialized monomers. For example, benzyl-protected glycidyl (B131873) ethers are used in anionic ring-opening copolymerization to create well-defined polyether copolymers. mpg.de Similarly, vinyl monomers are sometimes modified with benzyl groups to create polymerizable derivatives for thermoplastic applications. mdpi.com

The rigid aromatic rings (both the phenyl and phenoxy components) within the molecule's structure can be expected to impart enhanced thermal stability and specific mechanical properties to a resulting polymer. Chemical suppliers categorize the compound for use in material science, underscoring its potential in creating new materials with unique characteristics. bldpharm.com

Functional Group Potential Role in Polymer Science
Primary Amine (-NH2)Can act as a monomer or as an initiator for ring-opening polymerizations.
Phenoxy Ether LinkageProvides rigidity and potential thermal stability to a polymer backbone.
Benzyl Ether (-OCH2Ph)Can be a stable protecting group or a functional moiety to tune polymer properties. mpg.demdpi.com

Development as Biochemical Probes for Biological Systems Research

While direct research on this compound as a biochemical probe is limited, its structural analogs have been investigated for significant biological activity, suggesting a potential role for this class of compounds. Biochemical probes are essential tools for studying biological processes, and molecules with a versatile chemical handle like a primary amine are prime candidates for development.

A structurally related derivative, N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine (also known as tesmilifene), has been studied for its ability to increase the permeability of endothelial cell monolayers and as a chemopotentiating agent that sensitizes cancer cells to chemotherapy drugs. nih.govnih.gov These activities highlight how the core phenoxy ethanamine structure can interact with biological systems.

The primary amine on this compound is particularly significant for developing probes, as it allows for straightforward conjugation to reporter molecules such as fluorophores or biotin. This would enable researchers to track the molecule's localization within cells or its binding to potential biological targets. The compound is listed as a biochemical reagent for life science research, indicating its availability for such exploratory studies. medchemexpress.com

Compound Key Structural Features Observed Biological Research Application
This compoundPrimary amine, phenoxy ether, benzyl groupPotential scaffold for probe development due to its reactive amine. medchemexpress.com
Tesmilifene (Derivative)Tertiary amine, phenoxy ether, benzyl groupStudied as a chemopotentiating agent and for its effects on cell membrane permeability. nih.govnih.gov

Utility as Ligands in Catalysis and Coordination Chemistry

The molecular structure of this compound makes it a promising candidate for use as a ligand in catalysis and coordination chemistry. Ligands are molecules that bind to a central metal atom to form a coordination complex, which can then act as a catalyst for chemical reactions.

The compound possesses two potential coordination sites: the nitrogen atom of the primary amine and the oxygen atom of the phenoxy ether. This allows it to act as a bidentate ligand, binding to a metal center in a pincer-like fashion. The formation of such a chelate ring often leads to more stable and well-defined metal complexes.

The bulky benzyloxy and phenoxy groups provide significant steric hindrance around the coordination sites. This steric bulk can be exploited to control the selectivity of a catalytic reaction, for instance, by favoring the formation of one stereoisomer over another in asymmetric catalysis. The classification of this compound by suppliers under "Catalysts and Ligands" supports its potential application in this field. bldpharm.com

Structural Feature Function in Coordination Chemistry
Primary Amine (N atom)Acts as a Lewis base to coordinate with a metal center.
Phenoxy Ether (O atom)Can serve as a second coordination site, enabling bidentate chelation.
Bulky Aromatic GroupsProvide steric hindrance to influence the selectivity and stability of the catalyst.

Analytical Methodologies for Characterization of 2 4 Benzyloxy Phenoxy Ethanamine and Its Derivatives

Spectroscopic Techniques in Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural analysis of 2-[4-(Benzyloxy)phenoxy]ethanamine in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are utilized to map out the carbon and hydrogen framework of the molecule.

In the ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and integration of the signals provide a wealth of information about the different types of protons and their neighboring atoms. For a typical derivative, the aromatic protons of the benzyloxy and phenoxy groups would appear in the downfield region of the spectrum, while the protons of the ethylamine (B1201723) chain and the benzylic methylene (B1212753) group would resonate in the upfield region.

The ¹³C NMR spectrum reveals the number of distinct carbon environments within the molecule. The chemical shifts of the carbon atoms are indicative of their electronic environment, with carbons attached to electronegative atoms like oxygen and nitrogen appearing at lower field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted NMR data based on established chemical shift principles and data from similar compounds. Actual experimental values may vary.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic Protons (Benzyloxy & Phenoxy)6.8 - 7.5115 - 160
Benzylic Protons (-O-CH₂ -Ph)~5.0~70
Methylene Protons (-O-CH₂ -CH₂-N)~4.0~68
Methylene Protons (-O-CH₂-CH₂ -N)~3.0~42
Amine Protons (-NH₂)Variable-

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. nih.gov When coupled with a separation technique such as gas chromatography (GC-MS), it can also aid in the identification and quantification of the compound in complex mixtures.

In a typical mass spectrum of this compound, the molecular ion peak (M+) would be observed, confirming the molecular weight of the compound. The high-resolution mass spectrum can provide the exact mass, which allows for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for ethers and amines include alpha-cleavage (cleavage of the C-C bond adjacent to the heteroatom) and cleavage of the ether bond. The fragmentation of benzylamines, a key structural motif in derivatives of the target compound, has been studied in detail. These studies reveal characteristic losses, such as the loss of ammonia (B1221849) (NH₃) from the protonated molecular ion, which can aid in the structural confirmation. nih.gov

Table 2: Key Mass Spectrometry Data for this compound

Parameter Value Significance
Molecular Weight227.30 g/mol Confirms the mass of the molecule. nih.gov
Exact Mass227.131014 g/mol Allows for the determination of the elemental composition. nih.gov
Major Fragmentation PathwaysCleavage of the ether linkage, loss of the ethylamine side chain, fragmentation of the benzyl (B1604629) group.Provides structural information and confirms the connectivity of the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule, which are crucial for understanding its physical and chemical properties.

For a crystalline derivative of this compound, a single crystal is irradiated with X-rays. The diffraction pattern produced is then used to construct an electron density map, from which the positions of the individual atoms can be determined. This allows for the unambiguous confirmation of the molecular structure and provides insights into intermolecular interactions, such as hydrogen bonding, in the crystal lattice. While specific crystallographic data for this compound is not currently available, the technique remains the gold standard for solid-state structural analysis.

Chromatographic and Separation Techniques for Purity Assessment

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and other impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for this purpose.

In HPLC analysis, a solution of the compound is passed through a column packed with a stationary phase. The separation is based on the differential partitioning of the compound between the mobile phase and the stationary phase. By using a suitable detector, such as a UV detector, a chromatogram is obtained, which shows the retention time and the peak area of the compound. The purity of the sample can be determined by comparing the area of the main peak to the total area of all peaks.

GC is particularly useful for volatile and thermally stable compounds. In GC, the sample is vaporized and passed through a column with a gaseous mobile phase. Similar to HPLC, the retention time is characteristic of the compound, and the peak area is proportional to its concentration. When coupled with a mass spectrometer (GC-MS), this technique provides both separation and identification of the components in a sample.

The choice of the chromatographic method, including the column, mobile phase, and detector, is optimized to achieve the best separation and detection of this compound and its potential impurities.

Q & A

Basic Synthesis and Characterization

Q: What are the common synthetic routes for preparing 2-[4-(Benzyloxy)phenoxy]ethanamine, and how can intermediates be validated? A:

  • Synthesis Pathways :
    • Core Structure Formation : React 4-(benzyloxy)phenol with chloroacetic acid derivatives (e.g., ethyl chloroacetate) to form phenoxy-acetic acid intermediates, followed by hydrazide formation and reduction to yield the ethanamine backbone .
    • Alternative Route : Suzuki-Miyaura cross-coupling of halogenated aryl ethers with boronic esters to introduce substituents, as demonstrated for structurally related ethanamine derivatives (e.g., 2-[2-(thiazol-5-yl)phenoxy]ethanamine) .
  • Validation :
    • Spectroscopy : Use 1H^1H-NMR to confirm amine proton signals (δ 1.5–2.5 ppm) and benzyloxy aromatic protons (δ 6.8–7.4 ppm). IR can verify N–H stretches (~3300 cm1^{-1}) .
    • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Reaction Optimization

Q: How do reaction conditions influence the regioselectivity of substitutions on the benzyloxy-phenoxy scaffold? A:

  • Key Factors :
    • Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the phenoxy group, while nonpolar solvents may stabilize radical intermediates for benzyloxy modifications .
    • Catalysts : Pd(PPh3_3)4_4 in Suzuki couplings enables selective aryl-aryl bond formation without disrupting the ethanamine moiety .
  • Case Study :
    • Oxidation vs. Reduction : Under acidic conditions, MnO2_2 oxidizes the benzyloxy group to a ketone, whereas NaBH4_4 selectively reduces the hydrazide to the amine without side reactions .

Biological Activity and Mechanisms

Q: What evidence supports the potential of this compound derivatives in modulating ABCB1-mediated multidrug resistance (MDR) in cancer? A:

  • Mechanistic Insights :
    • Structural analogs (e.g., isoquinoline derivatives) inhibit ABCB1 by competitively binding to its substrate pocket, as shown in cytotoxicity assays (IC50_{50} < 10 µM) .
    • SAR Studies : The benzyloxy-phenoxy group enhances lipophilicity, improving membrane permeability and target engagement .
  • Experimental Design :
    • Use P-gp overexpressing cell lines (e.g., KB-V1) with calcein-AM efflux assays to quantify ABCB1 inhibition .

Analytical Challenges and Data Validation

Q: How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, logP) for this compound? A:

  • Validation Strategies :
    • Database Cross-Checking : Compare experimental data with PubChem entries (CID: DTXSID90639969) and NIST Standard Reference Data for melting point (mp 185–187°C) and logP (~2.8) .
    • In Silico Tools : Use MarvinSketch or ACD/Labs to predict logP and pKa, ensuring alignment with experimental HPLC retention times .
  • Common Pitfalls :
    • Hydrate formation during crystallization may skew solubility measurements. Dry samples under vacuum before testing .

Advanced Structural Modifications

Q: What methodologies enable the introduction of trifluoromethyl or heteroaryl groups to enhance bioactivity? A:

  • Synthetic Approaches :
    • Trifluoromethylation : Use Umemoto’s reagent (CF3_3+ donors) under Cu catalysis to introduce –CF3_3 at the phenoxy ring .
    • Heteroaryl Additions : Suzuki coupling with pyrazole or imidazole boronic esters (e.g., 1-methyl-1H-pyrazol-4-yl) achieves >80% yields .
  • Characterization :
    • 19F^{19}F-NMR (δ -60 to -70 ppm) confirms trifluoromethyl incorporation .

Data Contradiction Analysis

Q: How should researchers address conflicting reports on the compound’s stability under oxidative conditions? A:

  • Root Causes :
    • Impurity Effects : Trace metal contaminants (e.g., Fe3+^{3+}) may accelerate degradation. Use chelating agents (EDTA) in buffers .
    • pH Dependency : Stability decreases above pH 7.0 due to amine deprotonation. Store samples at pH 4–6 .
  • Experimental Replication :
    • Repeat oxidation assays (e.g., H2_2O2_2 exposure) under inert atmospheres (N2_2) to isolate degradation pathways .

Application in Enzyme Interaction Studies

Q: What biophysical techniques are suitable for studying interactions between this compound and target enzymes (e.g., kinases)? A:

  • Methodologies :
    • Surface Plasmon Resonance (SPR) : Immobilize the enzyme on a sensor chip to measure binding kinetics (KDK_D) in real-time .
    • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes (ΔH\Delta H) upon ligand binding, providing insights into binding thermodynamics .
  • Case Example :
    • For tyrosinase inhibition, monitor dopachrome formation at 475 nm with/without the compound to calculate IC50_{50} .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.